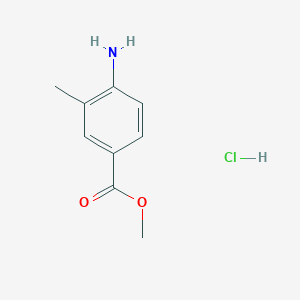

Methyl 4-amino-3-methylbenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-methylbenzoate hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Single Crystal and Theoretical Analysis

Methyl 4-hydroxybenzoate, a compound closely related to Methyl 4-amino-3-methylbenzoate hydrochloride, has been extensively studied for its antimicrobial properties and applications in cosmetics, pharmaceuticals, and as a food preservative. A study focused on the crystal structure, Hirshfeld surface analysis, and computational calculations to understand its physical properties and interactions at the molecular level. The research revealed significant insights into the molecule's pharmaceutical activity through quantum mechanical methods and experimental spectroscopy (Sharfalddin et al., 2020).

Antibiotic Biosynthesis

Research on antibiotic biosynthesis highlighted the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a process that utilizes derivatives similar to this compound. This study is critical for understanding the biosynthesis and synthesis of several important classes of antibiotics, demonstrating the compound's significance in developing pharmaceutical agents (Becker, 1984).

Synthesis and Structural Analysis

Another study reported the synthesis of Methyl 4-isonicotinamidobenzoate monohydrate through a reaction involving Methyl 4-aminobenzoate, showcasing the compound's utility in creating complex molecular structures with potential applications in medicinal chemistry and material science (Zhang & Zhao, 2010).

Enzymatic Activity and Metabolic Processes

The metabolism of phenolic compounds by specific enzymes in bacteria was studied, with relevance to compounds like this compound. Understanding these metabolic processes is essential for environmental biotechnology and the development of bioremediation strategies (Biegert et al., 1993).

Sensing and Environmental Monitoring

A study on the development of a highly sensitive fluorescent sensor for Al3+ detection utilized a derivative similar to this compound. This research has implications for environmental monitoring, showcasing the compound's potential in creating sensors for detecting metal ions in various matrices (Ye et al., 2014).

properties

IUPAC Name |

methyl 4-amino-3-methylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-5-7(9(11)12-2)3-4-8(6)10;/h3-5H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPNKKAFWWRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2783058.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2783059.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea](/img/structure/B2783060.png)

![(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2783063.png)

![2-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2783072.png)

![1-(4-Methoxyphenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2783075.png)

methanone](/img/structure/B2783076.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2783078.png)